Kinase Target Engagement: TrkA Inhibition vs. Other Kinase Targets
The compound is explicitly claimed as a TrkA inhibitor in patent WO2015143654 [1]. While specific IC50 data for this exact compound is not publicly available, the patent establishes it as a preferred example for TrkA-mediated indications such as pain and cancer. This differentiates it from other morpholinopyridazine benzamides in the same patent series that may have been optimized for different kinase targets. The meta-substituted phenyl linker with the 3,4-dimethylbenzamide motif is a key structural feature associated with TrkA binding in the patent's Markush structure.
| Evidence Dimension | Primary Molecular Target |
|---|---|
| Target Compound Data | TrkA (NTRK1) - Inhibitor [1][2] |
| Comparator Or Baseline | Other morpholinopyridazine benzamides may target other kinases (e.g., PI3Kγ, as suggested by BindingDB data for a related but non-identical compound [3]) |
| Quantified Difference | Not quantifiable; target identity is qualitatively distinct |
| Conditions | Patent disclosure and drug-target database annotation |
Why This Matters
Confirmation of the primary target is crucial for researchers designing experiments on neurotrophin signaling; substituting with an analog that has a different primary target would invalidate the study.
- [1] Patent WO2015143654. Substituted benzamides and their uses. Example 60. View Source
- [2] DrugMAP. Six-membered heterocyclic benzamide derivative 3 (ID: DMEGVD4). View Source
- [3] BindingDB. Entry BDBM50358204 (CHEMBL1922094) for a related morpholinopyridazine scaffold with PI3Kγ activity. View Source
